Cerdulatinib - 1198300-79-6

Cerdulatinib

Catalog Number: EVT-287413
CAS Number: 1198300-79-6
Molecular Formula: C20H27N7O3S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cerdulatinib (PRT062070, 4-(cyclopropylamino)-2-({4-[4-(ethylsulfonyl)piperazin-1-yl]phenyl}amino)pyrimidine-5-carboxamide hydrochloride) is a small molecule kinase inhibitor that was identified from a chemistry screen as a potent and selective inhibitor of spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members JAK1, JAK3, and TYK2. [] It exhibits minimal activity against JAK2. [] Cerdulatinib is orally active and has shown efficacy in rodent models of B-cell lymphoma and autoimmune diseases. [, ] It has demonstrated broad anti-tumor activity in genetically diverse B-cell lymphoma cell lines, surpassing the activity of SYK or JAK selective inhibitors alone. [, ]

B-Cell Malignancies:

  • Chronic Lymphocytic Leukemia (CLL): Cerdulatinib demonstrates promising preclinical activity in CLL by antagonizing both BCR and microenvironmental signaling. [, , , ] It has shown activity in patients with relapsed/refractory CLL, including those with high-risk genetic features like del(17p). [, ] Cerdulatinib has also been shown to overcome ibrutinib resistance in CLL, potentially due to its dual targeting of SYK and JAK. [, ]
  • Follicular Lymphoma (FL): Cerdulatinib has demonstrated single-agent activity in patients with relapsed/refractory FL. [, ] Combining cerdulatinib with venetoclax has shown synergistic cell kill in FL cell lines and enhanced antitumor activity in xenograft models. [] Furthermore, combination with rituximab has shown promising activity in a phase II study. [, ]
  • Diffuse Large B-Cell Lymphoma (DLBCL): Cerdulatinib has demonstrated broad anti-tumor activity in DLBCL cell lines, including both the activated B-cell (ABC) and germinal center B-cell (GCB) subtypes. [, ] The drug has been shown to affect tumor viability in patients with relapsed/refractory DLBCL. []

T-Cell Malignancies:

  • Peripheral T-Cell Lymphoma (PTCL): Cerdulatinib has demonstrated clinical activity in relapsed/refractory PTCL, particularly in the angioimmunoblastic T-cell lymphoma/ T follicular helper (AITL/TFH) subtype. [, , ]
  • Cutaneous T-Cell Lymphoma (CTCL): Cerdulatinib has shown clinical activity in relapsed/refractory CTCL, particularly in mycosis fungoides. [, ] It has also shown promise in improving pruritus in CTCL patients. [, ]
  • Adult T-Cell Leukemia/Lymphoma (ATLL): Cerdulatinib has demonstrated potent anti-tumor activity in vitro against HTLV-1-transformed and ATLL-derived T-cell lines. [] It was more effective than selective SYK or JAK inhibitors alone. [] Cerdulatinib induced cell cycle arrest, apoptosis, and suppressed SYK and JAK/STAT signaling, along with downstream factors AKT, ERK, AP-1, and NF-κB. [] Oral dosing with cerdulatinib reduced tumor burden in a murine model of ATLL. []
Applications
  • Autoimmune Diseases: Cerdulatinib has shown efficacy in preclinical models of autoimmune disease, specifically in a rat model of collagen-induced arthritis. [] It effectively suppressed inflammation and autoantibody generation. []
  • Mycobacterial Infection: Cerdulatinib was identified as a potential host-directed therapy for tuberculosis (TB). [] It enhanced human macrophage survival and limited the intracellular growth of Mycobacterium tuberculosis. [] This activity is attributed to its inhibition of type I interferon signaling. []

Ibrutinib

  • Compound Description: Ibrutinib is a first-in-class, orally administered, selective and covalent inhibitor of Bruton's tyrosine kinase (BTK) []. It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL).
  • Relevance: Ibrutinib serves as a key point of comparison for Cerdulatinib in multiple studies. While both compounds target B-cell receptor signaling, Cerdulatinib additionally inhibits JAK kinases, potentially overcoming resistance mechanisms observed with Ibrutinib []. Several studies highlight Cerdulatinib's ability to induce apoptosis in Ibrutinib-resistant CLL cells, suggesting its potential in overcoming acquired resistance [, ].
  • Compound Description: PRT060318 is a selective spleen tyrosine kinase (SYK) inhibitor. []
  • Relevance: This compound helps to delineate the specific effects of SYK inhibition compared to the dual SYK/JAK inhibition exhibited by Cerdulatinib. In a study on Adult T-cell leukemia/lymphoma (ATLL), PRT060318 demonstrated anti-tumor activity, but Cerdulatinib displayed more potent suppression of cell proliferation, highlighting the potential benefit of dual targeting. []

JAK Inhibitor 1

  • Compound Description: JAK Inhibitor 1 is a pan-Janus kinase (JAK) inhibitor. []
  • Relevance: Similar to PRT060318, this compound provides a comparative reference point for understanding the impact of targeting JAK kinases alone versus the dual action of Cerdulatinib. The study on ATLL demonstrated that while JAK Inhibitor 1 displayed efficacy, Cerdulatinib exhibited superior potency in suppressing cell proliferation and inducing cell death. []

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor. [, ]
  • Relevance: This compound is frequently studied in combination with Cerdulatinib. Research indicates that Cerdulatinib can enhance the efficacy of venetoclax by downregulating MCL-1 and BCL-XL, overcoming the compensatory upregulation of these pro-survival proteins often observed with Venetoclax alone [, ]. This synergistic effect highlights the potential therapeutic benefit of combining these two agents.
  • Compound Description: ABT-199 is a BCL-2/BCL-XL inhibitor. []
  • Relevance: Similar to Venetoclax, ABT-199 was investigated for its synergistic potential with Cerdulatinib. The combination exhibited significantly increased cell death compared to either drug alone in CLL cells cultured with IL-4/CD40L, indicating potential therapeutic benefits. []
  • Compound Description: Tofacitinib is a JAK3/2/1 inhibitor. []
  • Relevance: Tofacitinib, as a JAK inhibitor, provides a comparison for understanding the specific impact of JAK inhibition by Cerdulatinib. One study demonstrated that while both compounds can inhibit IL-4 induced effects in CLL, Cerdulatinib displayed greater efficacy in preventing sIgM expression and downmodulation of CXCR4. []

CH223191

  • Compound Description: CH223191 is an inhibitor of the aryl hydrocarbon receptor (AHR) signaling pathway. []
  • Relevance: CH223191 was identified in a study investigating host-directed therapies (HDTs) for tuberculosis. This research found that both CH223191 and Cerdulatinib enhanced macrophage survival and limited intracellular Mtb growth, suggesting potential for HDTs targeting the AHR pathway, alongside Cerdulatinib's established mechanism. []

Properties

CAS Number

1198300-79-6

Product Name

Cerdulatinib

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

Molecular Formula

C20H27N7O3S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PRT2070; PRT-2070; PRT 2070; PRT062070; PRT 062070; PRT-062070; Cerdulatinib.

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.